Cas no 1713639-43-0 (3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one)
3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one
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- Inchi: 1S/C11H17N3O3S/c1-13-6-3-5-10(11(13)15)18(16,17)14-7-2-4-9(12)8-14/h3,5-6,9H,2,4,7-8,12H2,1H3
- InChI Key: JRJYNWVNFKWARC-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C=CC=C1S(N1CCCC(N)C1)(=O)=O
3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510654-1g |
3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one |
1713639-43-0 | 97% | 1g |
$539 | 2022-09-02 |
3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one
3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one: A Comprehensive Overview
The compound 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one, identified by the CAS number 1713639-43-0, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in drug development, particularly in the design of bioactive molecules with enhanced therapeutic efficacy.
The molecular structure of 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one comprises a piperidine ring substituted with an amino group at position 3 and a sulfonyl group at position 1. The pyridinone ring, which is methylated at position 1, contributes to the compound's stability and reactivity. This combination of functional groups makes the molecule versatile, enabling it to participate in a wide range of chemical reactions and interactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic substitutions and cyclizations. Researchers have explored various reaction pathways to optimize yield and purity, ensuring that the compound can be produced on a larger scale for practical applications. The use of green chemistry principles in these syntheses has also been a focus, aligning with global efforts to minimize environmental impact.
In terms of pharmacological activity, 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one has shown potential as a lead compound in drug discovery programs targeting specific biological pathways. Preclinical studies have demonstrated its ability to modulate key enzymes and receptors, suggesting its utility in treating conditions such as inflammation, neurodegenerative diseases, and cancer. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the exploration of its therapeutic potential.
Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent breakthroughs in this area have highlighted its ability to enhance device performance while maintaining stability under various operating conditions.
The environmental impact of 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one has also been a subject of scrutiny. Studies assessing its biodegradability and toxicity have provided valuable insights into its safe handling and disposal. Regulatory agencies have emphasized the importance of adhering to best practices to minimize any adverse effects on ecosystems during its production and use.
In conclusion, 3-(3-Amino-piperidine-1-sulfonyl)-1-methyl-1H-pyridin-2-one stands as a testament to the ingenuity of modern chemical research. Its diverse applications, coupled with ongoing advancements in synthesis and application development, position it as a key player in future innovations across multiple disciplines. As research continues to unfold, this compound is expected to contribute significantly to both scientific progress and industrial advancements.
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